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molecular formula C5H6N2O2S B182614 5-Methoxy-2-sulfanyl-4-pyrimidinol CAS No. 6939-11-3

5-Methoxy-2-sulfanyl-4-pyrimidinol

Cat. No. B182614
M. Wt: 158.18 g/mol
InChI Key: CDFYFTSELDPCJA-UHFFFAOYSA-N
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Patent
US06649619B1

Procedure details

Intermediate B111 (2.64 g, 1 equiv) and thiourea (2.42 g, 4 equiv) in 1-methyl-2-pyrrolidinone (40 ml) was heated to 180° C. for 2 hours. After cooling the mixture was treated with water and the resultant solid collected by filtration. This solid was applied to a column (silica, 2% methanol/dichloromethane) to afford the title compound as a colourless solid (0.169 g). 1H-NMR (CDCl3) δ 1.22 (3H, t), 4.21 (2H, q), 5.53 (2H,br s), 7.46 (1H, t), 7.53 (1H, d), 7.81 (1H, dt), 8.07 (1H, dd).
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C2C=CC=C(/C=C/C3C=C[N+](C[CH2:20][OH:21])=CC=3)C2=CC=1.[Br-].[NH2:23][C:24]([NH2:26])=[S:25].O.CN1C[CH2:32][CH2:31][C:30]1=[O:34]>>[CH3:20][O:21][C:31]1[C:30](=[O:34])[NH:23][C:24](=[S:25])[NH:26][CH:32]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=[N+](C=C3)CCO.[Br-]
Name
Quantity
2.42 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
40 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
the resultant solid collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C(NC(NC1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.169 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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